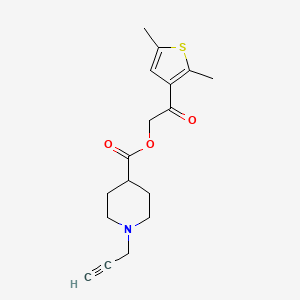
3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE: is a heterocyclic compound that features a quinazolinone core with a hydroxylphenyl and a sulfanyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with thiourea in the presence of a base to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Ethers and esters.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. This makes it a promising scaffold for the development of new drugs.
Industry: In the material science industry, this compound is used in the synthesis of polymers and advanced materials with specific properties such as conductivity, thermal stability, and mechanical strength.
Mécanisme D'action
The mechanism of action of 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfanyl groups play a crucial role in binding to these targets, modulating their activity. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes and leading to cell death. In anticancer applications, it may inhibit kinases or other proteins involved in cell proliferation and survival pathways.
Comparaison Avec Des Composés Similaires
3-(4-HYDROXYPHENYL)PROPIONIC ACID: This compound shares the hydroxylphenyl group but differs in the core structure, leading to different chemical properties and applications.
3-(4-HYDROXYPHENYL)AMINOPROPANOIC ACID: Similar in having a hydroxylphenyl group, this compound is used in antimicrobial research due to its distinct biological activity.
4-HYDROXYPHENYLACETATE: Another compound with a hydroxylphenyl group, used in various biochemical applications.
Uniqueness: 3-(4-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its quinazolinone core combined with hydroxyl and sulfanyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-8,17H,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIVNLFKYQKMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3,4-diethoxy-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2754866.png)
![3-[(5-Fluoropyrimidin-2-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2754867.png)




![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B2754879.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2754880.png)


![3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-[2-(trifluoromethyl)benzyl]pyridin-2(1H)-one](/img/structure/B2754885.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2754886.png)
![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butan-1-one oxalate](/img/structure/B2754887.png)
